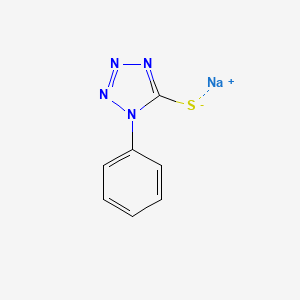

Sodium 1-phenyl-1H-tetrazole-5-thiolate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium 1-phenyl-1H-tetrazole-5-thiolate is a useful research compound. Its molecular formula is C7H5N4NaS and its molecular weight is 200.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Sodium 1-phenyl-1H-tetrazole-5-thiolate serves as a versatile building block in organic synthesis. It has been utilized in various reactions, including:

- Nucleophilic Substitution Reactions : The compound has been employed in chemodivergent dehydrative nucleophilic substitutions of diarylmethanols, catalyzed by iron(III) chloride. This process allows for the formation of both kinetically controlled and thermodynamically stable products depending on the reaction conditions .

- Metal Complex Formation : Interaction studies reveal that this compound can coordinate with metal ions like copper and nickel, forming stable metal complexes. These complexes are essential for understanding the compound's reactivity and potential therapeutic effects.

Medicinal Chemistry

The compound exhibits notable biological activities, making it a candidate for drug development:

- Antifungal Properties : Research has demonstrated that substituted derivatives of this compound possess antifungal activity against various strains of Candida. The minimum inhibitory concentration (MIC) values indicate its effectiveness against specific fungi .

- Corrosion Inhibition : this compound acts as an effective inhibitor of aluminum corrosion in acidic environments. This property is significant for applications in materials science and engineering .

Materials Science

In materials science, this compound is used to synthesize new materials with enhanced properties:

- Synthesis of Polyfunctional Tetrazolic Thioethers : The compound has been involved in the electrooxidative/Michael-type sequential reactions to produce polyfunctional tetrazolic thioethers, which have potential applications in various fields .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Sodium 1-methyl-1H-tetrazole-5-thiolate | Contains a methyl group instead of a phenyl | Different biological activity profile |

| Sodium 5-(4-chlorophenyl)-tetrazole | Substituted at position 5 with a chlorophenyl group | Enhanced lipophilicity affecting bioavailability |

| Sodium 1-(2-chlorophenyl)-tetrazole | Contains a chlorophenyl substituent | Different electronic properties affecting reactivity |

Case Study 1: Antifungal Activity Assessment

In a study assessing the antifungal properties of this compound derivatives, it was found that modifications to the thiol group significantly influenced their efficacy against Candida species. The most effective derivatives exhibited MIC values lower than those of standard antifungal agents, suggesting potential for further development as therapeutic agents .

Case Study 2: Corrosion Inhibition

Another investigation focused on the use of this compound as a corrosion inhibitor in hydrochloric acid solutions. The results indicated that the compound significantly reduced corrosion rates compared to untreated samples, highlighting its potential application in protecting metals from acidic environments .

Eigenschaften

Molekularformel |

C7H5N4NaS |

|---|---|

Molekulargewicht |

200.20 g/mol |

IUPAC-Name |

sodium;1-phenyltetrazole-5-thiolate |

InChI |

InChI=1S/C7H6N4S.Na/c12-7-8-9-10-11(7)6-4-2-1-3-5-6;/h1-5H,(H,8,10,12);/q;+1/p-1 |

InChI-Schlüssel |

RSZMKAPXKXEWBY-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)[S-].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.